molecular formula C12H19NO2S B7345387 CID 136585406

CID 136585406

Cat. No.: B7345387
M. Wt: 241.35 g/mol
InChI Key: CNQAJKZNDANPLT-NEPJUHHUSA-N
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Description

CID 136585406 is a chemical compound cataloged in PubChem, a publicly accessible database for chemical properties and biological activities. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) share complex polycyclic frameworks, suggesting this compound may belong to a structurally similar class . Similarly, betulin-derived inhibitors (e.g., CID 72326, CID 64971) highlight triterpenoid backbones with modifications influencing substrate specificity .

Properties

InChI

InChI=1S/C12H19NO2S/c1-2-3-7-13-16(14,15)8-6-11-9-12(11)10-4-5-10/h3,10-13H,1,4-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQAJKZNDANPLT-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCNS(=O)(=O)CCC1CC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C=CCNS(=O)(=O)CC[C@@H]1C[C@H]1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The primary synthesis involves a Schiff base condensation between [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide and 4-methoxybenzaldehyde in ethanol under reflux (5 hours, 88% yield) .

Reaction Component Details
Reactants - Hydrazide derivative: 0.005 mol
- 4-Methoxybenzaldehyde: 0.005 mol
Conditions - Solvent: Ethanol (100 mL)
- Temperature: Reflux (~78°C)
- Catalyst: None
Product Characterization - IR (KBr): 3212 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O)
- Melting point: 511.5–512.6 K

Functional Group Reactivity

Key functional groups include:

  • Imidazothiazole ring : Susceptible to electrophilic substitution due to electron-rich sulfur and nitrogen atoms.

  • Hydrazone (–NH–N=CH–) : Participates in tautomerism and acts as a ligand for metal coordination .

  • 4-Chlorophenyl group : Undergoes nucleophilic aromatic substitution (e.g., Cl replacement with –OH or –NH₂ under basic conditions) .

Cyclization Reactions

The hydrazone moiety can undergo cyclization in acidic or basic media to form pyrazole or triazole derivatives, though experimental data for CID 136585406 remains unreported .

Oxidation/Reduction

  • Oxidation : The methoxy (–OCH₃) group on the benzylidene fragment resists oxidation under mild conditions but may demethylate with strong acids (e.g., HBr/AcOH) .

  • Reduction : Hydrazone reduction (e.g., using NaBH₄) could yield a hydrazine derivative, altering biological activity .

Catalytic and Solvent Effects

Reaction Type Catalyst/Solvent Impact on Yield/Selectivity
Schiff base condensationEthanol (polar protic)High yield due to proton transfer facilitation
Nucleophilic substitutionK₂CO₃ (base), acetonitrileAccelerates Cl⁻ displacement on aryl rings
Metal-mediated reactionsNiCl₂ (Lewis acid)Enhances coupling efficiency in Hirao reactions

Biological Activity Correlations

While this compound’s bioactivity is undocumented in the provided sources, structurally analogous imidazothiazoles show:

  • Antiviral activity : EC₅₀ values in the micromolar range (e.g., Compound I-01: EC₅₀ = 0.0068 μM) .

  • Enzyme inhibition : Binding to HIV-1 reverse transcriptase via hydrogen bonding and π-π stacking .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 512 K .

  • Photodegradation : The chlorophenyl group may undergo C–Cl bond cleavage under UV light, forming phenolic byproducts .

Industrial and Pharmacological Relevance

  • Pharmaceutical intermediates : Used in synthesizing kinase inhibitors and antiviral agents .

  • Material science : Potential applications in metal-organic frameworks (MOFs) due to ligand versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on CID 136585406 is absent, comparisons can be drawn to compounds with overlapping structural motifs or functional roles:

2.1 Oscillatoxin Derivatives

Oscillatoxins (e.g., CID 101283546, CID 156582093) are marine-derived polyketides with cytotoxic properties. Key features include:

  • Core Structure : A fused polycyclic system with hydroxyl and methyl groups.
  • Functional Groups : Epoxide and ester linkages critical for bioactivity.
  • Bioactivity : Inhibition of protein phosphatases and induction of apoptosis in cancer cells .

If this compound shares this scaffold, its bioactivity might align with oscillatoxin derivatives. However, variations in substituents (e.g., hydroxylation patterns) could alter solubility or target specificity.

2.2 Betulin-Derived Inhibitors

Betulin (CID 72326) and its derivatives (e.g., CID 64971, CID 10153267) are pentacyclic triterpenoids with antiviral and anticancer properties. Key traits include:

  • Structural Backbone : A lupane skeleton with hydroxyl and carboxyl groups.
  • Modifications : C-3 and C-28 functionalization (e.g., caffeoyl groups in CID 10153267) enhance inhibitory effects on enzymes like HIV-1 protease .

A hypothetical comparison with this compound might focus on how similar modifications (e.g., acylations) affect pharmacokinetics or binding affinity.

2.3 Steroid Substrates

Steroid-like substrates such as DHEAS (CID 12594) and taurocholic acid (CID 6675) feature:

  • Core Structure: A cyclopentanophenanthrene backbone.
  • Functional Roles : Bile acid transport or hormone synthesis .

If this compound is steroid-like, its polarity (influenced by sulfation or glucuronidation) could determine membrane permeability or receptor interactions.

Functional and Pharmacological Comparisons

3.1 Enzymatic Inhibition

Betulin-derived inhibitors (CID 72326, CID 10153267) show nanomolar inhibition constants (Ki) against viral proteases, while oscillatoxins (CID 101283546) exhibit IC50 values in the low micromolar range for phosphatase inhibition . This compound’s potency would depend on structural optimization (e.g., hydrogen-bond donors/acceptors).

3.2 Solubility and Bioavailability

Molecular weight (MW) and logP values are critical for drug-likeness. For example:

Compound CID MW (g/mol) logP Solubility (µM)
Betulin 72326 442.7 7.5 0.1
Oscillatoxin D 101283546 678.8 3.2 5.8

If this compound has a MW > 500 and logP > 5, it may face bioavailability challenges, necessitating formulation strategies (e.g., nanoemulsions) .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 136585406?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "How does this compound modulate [specific biological pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions]?"
  • Ensure specificity by defining measurable outcomes (e.g., IC50 values, binding affinity) and aligning with gaps identified in literature reviews .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer :

Use systematic search protocols in databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND [pathway/target]").

Organize findings using reference management tools (e.g., Zotero) and categorize studies by themes (e.g., synthesis methods, mechanistic studies) .

Q. How should I design an initial experimental protocol for this compound?

  • Methodological Answer :

  • Variables : Define independent (e.g., compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition, gene expression).
  • Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups).
  • Replication : Plan triplicate experiments to ensure statistical robustness .
  • Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards for reproducibility) .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s mechanism of action?

  • Methodological Answer :

Triangulation : Cross-validate results using multiple techniques (e.g., crystallography for structural data, kinetic assays for functional analysis).

Meta-analysis : Statistically aggregate data from heterogeneous studies to identify trends or outliers.

Contextual Factors : Assess differences in experimental conditions (e.g., pH, temperature) or model systems (e.g., in vitro vs. in vivo) that may explain discrepancies .

Q. What computational methods are suitable for predicting this compound’s interactions with novel targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities against target proteins.
  • MD Simulations : Apply GROMACS or AMBER for dynamic interaction analysis over time.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict biological activity .

Q. How can I optimize the synthesis of this compound for reproducibility in academic labs?

  • Methodological Answer :

Stepwise Refinement : Use Design of Experiments (DoE) to test reaction parameters (e.g., solvent, catalyst ratio).

Characterization : Validate purity via HPLC and structural identity via NMR/HRMS.

Documentation : Follow Biochemistry (Moscow) guidelines for detailed experimental procedures, including troubleshooting notes .

Q. What ethical considerations apply when studying this compound in animal models?

  • Methodological Answer :

  • IACUC Compliance : Ensure protocols adhere to institutional guidelines for humane endpoints and sample sizes.
  • Data Transparency : Report negative results to avoid publication bias.
  • Conflict of Interest : Disclose funding sources and potential biases in manuscripts .

Methodological Guidance Tables

Research Stage Key Tools/Frameworks Relevant Evidence
Hypothesis DevelopmentPICOT, FINER criteria
Experimental DesignDoE, Control Variables
Data Contradiction AnalysisTriangulation, Meta-analysis
Computational ModelingAutoDock, QSAR

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